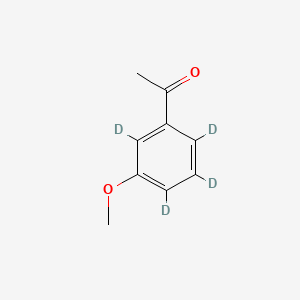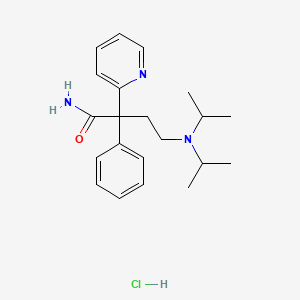![molecular formula C15H24N2O2S2 B15126262 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is a compound known for its unique structure and reactivity. It is a derivative of bicyclo[6.1.0]non-4-yne, a strained cyclooctyne, which is often used in bio-orthogonal chemistry due to its ability to undergo strain-promoted azide-alkyne cycloaddition reactions without the need for a copper catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate typically involves the functionalization of bicyclo[6.1.0]non-4-yne with an aminoethyldisulfanyl group. This can be achieved through a series of steps including the formation of an intermediate succinimidyl carbonate, which is then reacted with the appropriate amine .
Industrial Production Methods
The key steps would include the preparation of the bicyclo[6.1.0]non-4-yne core, followed by functionalization with the desired groups under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate undergoes several types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
SPAAC: Typically involves azide-functionalized compounds or biomolecules, and can be performed under physiological conditions.
Major Products
SPAAC: Results in the formation of stable triazole linkages.
Reduction: Produces free thiol groups from the cleavage of the disulfide bond.
Applications De Recherche Scientifique
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is used in various scientific research applications:
Mécanisme D'action
The primary mechanism of action for 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained nature of the cyclooctyne ring, which reacts readily with azide groups to form stable triazole linkages without the need for a copper catalyst . The disulfide bond in the compound can also be cleaved under reducing conditions, allowing for controlled release of functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzocyclooctyne (DBCO): Another strained cyclooctyne used in SPAAC reactions.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: A similar compound used for functionalizing primary amines in biomolecules.
Uniqueness
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate is unique due to its combination of a strained cyclooctyne ring and a disulfide bond. This allows it to participate in both SPAAC reactions and reduction reactions, making it highly versatile for various applications in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C15H24N2O2S2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18) |
Clé InChI |
COXJSXQCKNEICM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

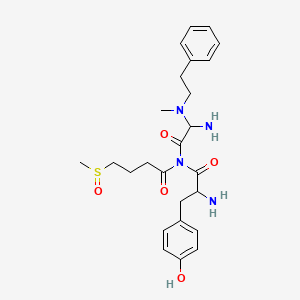
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
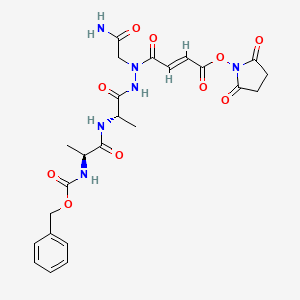

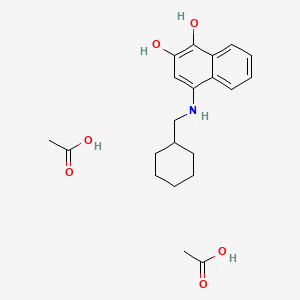
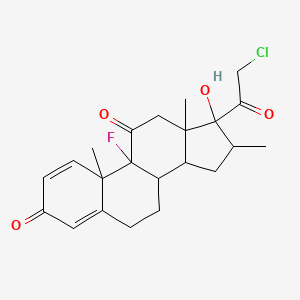
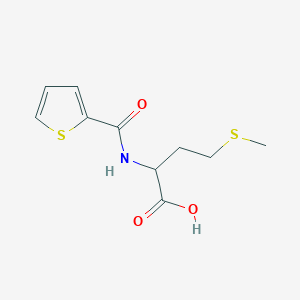
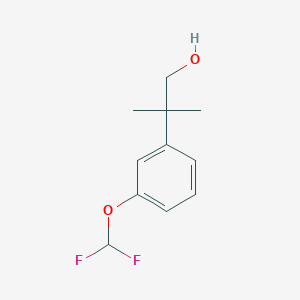
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
